molecular formula C13H7F2N3O2S B2406207 N-(2,4-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-26-8

N-(2,4-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2406207
CAS RN: 851944-26-8
M. Wt: 307.27
InChI Key: GSPCSPNBNBWAJQ-UHFFFAOYSA-N
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Description

Thiazolopyrimidines are a class of heterocyclic compounds that contain a thiazole ring fused with a pyrimidine ring . They have been the subject of much research due to their wide range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities .


Synthesis Analysis

Thiazolopyrimidines can be synthesized through various methods. One such method involves a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent . This method is advantageous due to its rapid synthesis, mild reaction conditions, eco-friendliness, and reusability of catalyst .


Molecular Structure Analysis

The molecular structure of thiazolopyrimidines consists of a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) fused with a pyrimidine ring (a six-membered ring with two nitrogen atoms) .


Chemical Reactions Analysis

The chemical reactions involving thiazolopyrimidines are diverse and depend on the specific substituents on the thiazole and pyrimidine rings. For instance, the reaction mechanism of a certain synthesis involved a nucleophilic attack of the sulfur atom on the electrophilic cationic center, followed by a [3,3]-Claisen rearrangement .

Scientific Research Applications

Antimicrobial Properties

Thiazoles have been extensively studied for their antimicrobial potential. N-(2,4-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide may exhibit antibacterial, antifungal, and antiviral effects. Researchers have explored its activity against various pathogens, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .

Future Directions

Thiazolopyrimidines have shown a great deal of promise in various fields, particularly in medicine due to their wide range of biological activities . Future research will likely continue to explore the synthesis of novel thiazolopyrimidine derivatives, their biological activities, and their potential applications in medicine and other fields.

properties

IUPAC Name

N-(2,4-difluorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2N3O2S/c14-7-1-2-10(9(15)5-7)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-6H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPCSPNBNBWAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=CN=C3N(C2=O)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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